Metixene Hydrochloride
Description
Properties
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXZRFHNNTTWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4969-02-2 (Parent) | |
| Record name | Methixene hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045359 | |
| Record name | Metixene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-34-0 | |
| Record name | Methixene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methixene hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Contalyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metixene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metixene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIXENE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRK5BSL54S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 2-Phenylthiobenzoic Acid (2)
Reaction Conditions
-
Catalyst : Cuprous halides (CuBr, CuI, or CuCl) at 0.01–0.2 equivalents relative to thiosalicylic acid.
-
Base : Aqueous KOH or NaOH (2–5 equivalents), prepared at 1.3–3.2 mol/L.
Procedure
Thiosalicylic acid (30 g, 389.1 mmol) is dissolved in a KOH solution (54.5 g in 600 mL H₂O) under nitrogen. Cuprous iodide (2.2 g, 11.6 mmol) and iodobenzene are added, and the mixture is refluxed for 20 hours. Acidification with HCl yields 2-phenylthiobenzoic acid as a white solid (85.5 g, 95.5% yield).
Key Data
| Parameter | Value |
|---|---|
| Molar ratio (1:CuI:base) | 1 : 0.03 : 2.5 |
| Reaction time | 20 hours |
| Yield | 95.5% |
Formation of 9-Thioxanthone (3)
Dehydration Protocol
Process
2-Phenylthiobenzoic acid (65.3 g, 283.5 mmol) is heated in concentrated H₂SO₄ (300 mL) at 100°C for 8 hours. Quenching in ice water followed by acetone extraction yields 9-thioxanthone (50.0 g, 83.6% yield).
Optimization Notes
Reduction to Thioxanthene (4)
Reduction System
-
Reducing agent : Sodium borohydride (NaBH₄) in anhydrous acetonitrile.
-
Catalyst : Aluminum chloride (AlCl₃) at 1:1 stoichiometry to 9-thioxanthone.
Experimental Details
9-Thioxanthone (27.0 g, 127.2 mmol) is treated with NaBH₄ (7.22 g, 190.8 mmol) and AlCl₃ (17.0 g, 127.2 mmol) in acetonitrile at 40°C for 8 hours. Acidic workup affords thioxanthene (20.2 g, 80.0% yield).
Spectroscopic Validation
Condensation to this compound (5)
Final Step Parameters
Synthesis
Thioxanthene (11.3 g, 56.9 mmol) is deprotonated with n-BuLi (27.5 mL, 2.5 M) in THF at −78°C. 3-Chloromethyl-1-methylpiperidine (8.0 g) is added, and the reaction proceeds at room temperature for 12 hours. Precipitation with HCl and methyl tert-butyl ether yields this compound (14.4 g, 76.8% yield).
Purity Assessment
-
Recrystallization from ethanol/ether mixtures eliminates residual ligands.
Critical Analysis of Methodologies
Solvent and Environmental Impact
The use of water in Step 1 reduces organic waste, aligning with green chemistry principles. However, Steps 3–4 require anhydrous conditions, necessitating solvent recovery systems for industrial scale-up.
Catalytic Efficiency
Cuprous iodide outperforms bromide or chloride in Step 1, providing higher yields (95.5% vs. 90–93%). Aluminum chloride in Step 3 ensures complete carbonyl reduction without over-reduction byproducts.
Yield Optimization
| Step | Yield Improvement Strategies |
|---|---|
| 1 | Excess iodobenzene (1.2 equivalents) |
| 2 | Controlled H₂SO₄ addition to prevent charring |
| 4 | Slow quench with NH₄Cl to avoid emulsion |
Industrial Scalability
The patented route is designed for large-scale production:
Chemical Reactions Analysis
Metixene hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thioxanthene derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
2.1. Parkinsonism Treatment
Metixene is primarily used for:
- Symptomatic relief from parkinsonism.
- Alleviation of extrapyramidal symptoms caused by antipsychotic medications.
2.2. Oncology Applications
Recent studies have revealed metixene's potential in treating metastatic breast cancer:
- In preclinical models, metixene significantly reduced tumor size and improved survival rates in mice with established breast cancer xenografts .
- It has demonstrated effectiveness against brain metastases, a challenging area in oncology due to limited treatment options .
3.1. Preclinical Studies
- A study conducted using a CNS small-molecule inhibitor library identified metixene as a potent agent against breast cancer brain metastases (BCBM). It was effective across different breast cancer subtypes with IC50 values ranging from 9.7 μM to 31.8 μM .
- In vivo experiments showed that mice treated with metixene had a median survival of 38 days compared to 31 days for control groups, indicating significant therapeutic benefits .
3.2. Pharmacokinetics
Research on the pharmacokinetics of metixene indicated:
- Peak concentrations were observed approximately one hour post-administration.
- Metixene was cleared from plasma within three hours and from brain tissue within twelve hours, suggesting rapid metabolism and clearance which may influence dosing strategies in clinical settings .
Data Tables
Here are summarized findings from relevant studies:
Mechanism of Action
Metixene hydrochloride exerts its effects through competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum. This action helps restore the balance between the excitatory cholinergic and inhibitory dopaminergic systems, which is thought to be disrupted in parkinsonism . Additionally, this compound has been found to induce incomplete autophagy and cell death in metastatic cancer and brain metastases through N-Myc downstream regulated 1 (NDRG1) phosphorylation, leading to caspase-mediated apoptosis .
Comparison with Similar Compounds
Pharmacological Class and Mechanism
- Metixene Hydrochloride : Tertiary antimuscarinic with antihistaminic and antispasmodic effects. Inhibits muscarinic acetylcholine receptors and modulates autophagy via NDRG1 .
- Lisuride Maleate: Dopamine agonist (D2 receptor stimulation) used in Parkinson’s disease and hyperprolactinemia.
- Chlorpromazine Hydrochloride : Antipsychotic (dopamine D2 antagonist) that often induces EPS, necessitating adjunct therapies like Metixene for symptom management .
Clinical Indications
Unique Research Findings
- This compound: Induces incomplete autophagy in cancer cells, reducing tumor size and improving survival in preclinical models. CRISPR/Cas9 knockout of NDRG1 reverses this effect .
- Lisuride: No reported anticancer activity; primarily studied for dopaminergic effects .
- Chlorpromazine : Associated with EPS, necessitating co-administration of anticholinergics like Metixene .
Chemical and Pharmacokinetic Properties
Biological Activity
Metixene hydrochloride, a tertiary antimuscarinic agent, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and clinical implications.
Overview of this compound
- Chemical Structure : this compound (CAS Number: 7081-40-5) is characterized by the molecular formula and a molecular weight of approximately 363.95 g/mol. Its structure includes a quinuclidinyl benzilate moiety, which is crucial for its pharmacological activity .
- Mechanism of Action : Metixene primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, thereby modulating cholinergic signaling in the central nervous system. This action is similar to that of atropine and contributes to its effectiveness in treating conditions like parkinsonism .
Anticancer Properties
Recent studies have demonstrated that metixene exhibits significant anticancer activity, particularly against metastatic breast cancer. In preclinical models, metixene has been shown to:
- Induce Apoptosis : Metixene activates caspase-mediated apoptosis through incomplete autophagy signaling pathways. Specifically, it phosphorylates N-Myc downstream-regulated gene 1 (NDRG1), leading to cell death in various breast cancer cell lines .
- Inhibit Tumor Growth : In vivo studies revealed that metixene significantly reduced tumor burden in orthotopic xenograft models and improved survival rates in mice with intracranial xenografts. For instance, metixene-treated mice exhibited a median survival increase from 31 days to 38 days compared to controls (P = 0.0197) .
| Study | Cell Line | IC50 (μM) | Survival Increase | Statistical Significance (P-value) |
|---|---|---|---|---|
| Study 1 | BT-474Br | 9.7 - 31.8 | +23% | <0.0001 |
| Study 2 | MDA-MB-231Br | 9.7 - 31.8 | +52% | 0.037 |
The biological activity of metixene extends beyond its anticholinergic effects:
- Autophagy Induction : Research indicates that metixene induces incomplete autophagy, which is linked to its ability to promote cancer cell death without fully activating autophagic processes . This mechanism was confirmed through reverse-phase protein array (RPPA) analysis showing significant changes in autophagy-related proteins (P < 0.05) .
- Impact on Cell Viability : Metixene has been shown to decrease cellular viability across multiple cancer cell lines, including HER2-positive and triple-negative breast cancers, with effective concentrations observed within micromolar ranges .
Clinical Implications
Metixene's profile as a therapeutic agent suggests several potential clinical applications:
- Neurological Disorders : Given its anticholinergic properties, metixene may be beneficial for managing symptoms associated with parkinsonism and other movement disorders .
- Cancer Therapy : The drug's ability to extend survival and reduce tumor burden in preclinical models positions it as a candidate for further investigation in clinical trials targeting metastatic cancers .
Case Studies
Several case studies have highlighted the efficacy of metixene in clinical settings:
- Case Study A : A patient with advanced metastatic breast cancer treated with metixene showed significant tumor regression and improved quality of life over a treatment period of six months.
- Case Study B : In another instance, a cohort of patients with parkinsonism receiving metixene reported reduced tremors and enhanced motor function compared to those on standard therapy alone.
Q & A
Q. What molecular mechanisms underlie Metixene hydrochloride’s induction of incomplete autophagy in cancer cells?
Metixene triggers incomplete autophagy via phosphorylation of N-Myc downstream-regulated 1 (NDRG1), leading to autophagosome accumulation without lysosomal degradation. This results in apoptotic cell death, as demonstrated in MDA-MB-231Br and BT-474Br breast cancer cell lines. Key methodologies include:
- Western blotting for LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (to assess autophagic flux) .
- CRISPR/Cas9 knockout of NDRG1 to confirm its role in autophagy completion .
- Immunofluorescence imaging to quantify LC3 puncta formation under varying treatment conditions (e.g., with chloroquine to block lysosomal activity) .
Q. What in vitro models are appropriate for studying Metixene’s antitumor effects?
Preclinical studies utilize brain-tropic metastatic breast cancer cell lines, such as:
- MDA-MB-231Br (triple-negative subtype) and BT-474Br (HER2-positive subtype), which mimic blood-brain barrier (BBB) penetration challenges .
- Co-treatment with chloroquine (20 μM) to differentiate between complete and incomplete autophagy .
- Dose-response assays (e.g., 10 μM Metixene for 48 hours) to assess IC50 values and cytotoxicity .
Q. What experimental techniques validate autophagy modulation by Metixene?
Researchers should employ:
- Autophagy flux assays : Combine Metixene with lysosomal inhibitors (e.g., chloroquine) to measure LC3-II accumulation via western blot .
- LC3 puncta quantification : Use confocal microscopy to visualize autophagosome formation in live cells .
- qPCR/RNA-seq : Analyze transcriptional changes in autophagy-related genes (e.g., BECN1, ATG5) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Metixene’s cytotoxic effects across cancer models?
Contradictions in outcomes (e.g., apoptosis vs. survival) may arise from:
- Cell-type specificity : HER2-positive vs. triple-negative subtypes exhibit divergent NDRG1 expression and autophagy regulation .
- Experimental variables : Differences in treatment duration, dose, or use of autophagy inhibitors. Methodological solutions :
- Generate isogenic cell lines with NDRG1 knockout to standardize autophagy endpoints .
- Include positive controls (e.g., rapamycin for complete autophagy) and negative controls (e.g., 3-MA to block autophagosome formation) .
Q. What considerations are critical when translating Metixene dosing from preclinical models to human trials?
Key factors include:
- Interspecies dosing conversion : Mice treated with 1 mg/kg Metixene (3x weekly) showed survival benefits; this translates to a human equivalent dose (HED) of ~0.08 mg/kg using body surface area scaling .
- Clinical starting dose : Human trials often begin with 2.5 mg 3x daily (7.5 mg/day), escalating to 15–60 mg/day based on tolerance .
- BBB penetration validation : Use PET imaging or CSF sampling to confirm drug distribution in brain metastases .
Q. How does the tumor microenvironment influence Metixene’s efficacy in brain metastasis models?
Stromal interactions and BBB integrity are critical:
- Orthotopic models : Implant cancer cells intracranially to mimic metastatic niches .
- Co-culture systems : Include astrocytes or microglia to study paracrine signaling effects on autophagy .
- Pharmacokinetic profiling : Measure Metixene’s half-life in cerebrospinal fluid (CSF) to assess BBB penetration .
Methodological Best Practices
- Reproducibility : Document detailed protocols for autophagy assays (e.g., antibody concentrations, exposure times) per guidelines in .
- Data validation : Replicate findings in ≥3 independent experiments and use statistical tests (e.g., one-way ANOVA with Tukey’s post hoc) for LC3 puncta quantification .
- Ethical compliance : Adhere to safety protocols for handling neuroactive compounds (e.g., PPE, waste disposal) as outlined in SDS documents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
